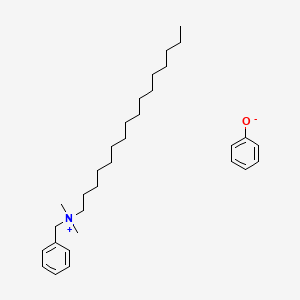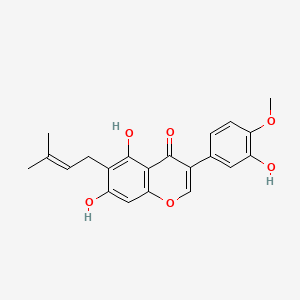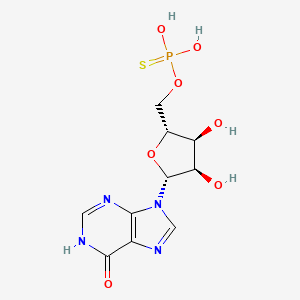
5'-Deoxy-5'-thioinosine 5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Deoxy-5’-thioinosine 5’-monophosphate is a chemical compound that belongs to the class of nucleotides. It is a derivative of inosine monophosphate, where the hydroxyl group at the 5’ position of the ribose sugar is replaced by a sulfur atom. This modification imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-thioinosine 5’-monophosphate typically involves the following steps:
Starting Material: The synthesis begins with inosine monophosphate.
Thio-substitution: The hydroxyl group at the 5’ position is replaced by a sulfur atom through a nucleophilic substitution reaction. This can be achieved using reagents such as thiourea or hydrogen sulfide under controlled conditions.
Purification: The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 5’-Deoxy-5’-thioinosine 5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Deoxy-5’-thioinosine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5’-Deoxy-5’-thioinosine 5’-monophosphate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: It is used in the production of nucleotide analogs for various industrial applications.
Wirkmechanismus
The mechanism of action of 5’-Deoxy-5’-thioinosine 5’-monophosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in nucleotide metabolism, such as nucleotidases and kinases.
Pathways: It can influence pathways related to DNA and RNA synthesis, potentially affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-Deoxy-5’-thioadenosine 5’-monophosphate: Similar structure but with adenine instead of hypoxanthine.
5’-Deoxy-5’-thioinosine: Lacks the phosphate group at the 5’ position.
Uniqueness
5’-Deoxy-5’-thioinosine 5’-monophosphate is unique due to the presence of both the sulfur atom and the phosphate group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
21959-63-7 |
|---|---|
Molekularformel |
C10H13N4O7PS |
Molekulargewicht |
364.27 g/mol |
IUPAC-Name |
9-[(2R,3R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(18,19)23)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,23)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
GEIYZNFNTVEVJJ-KQYNXXCUSA-N |
Isomerische SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=S)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


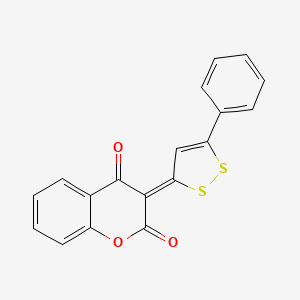

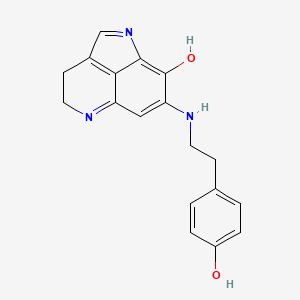
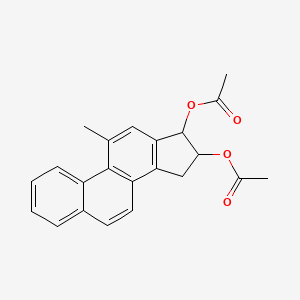

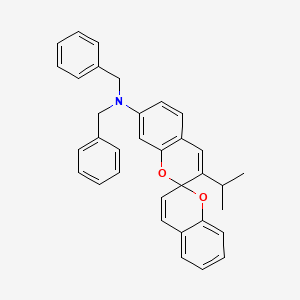
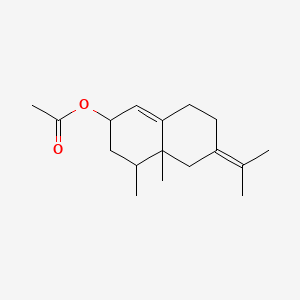
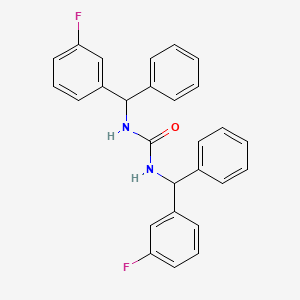
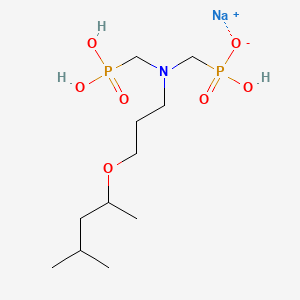
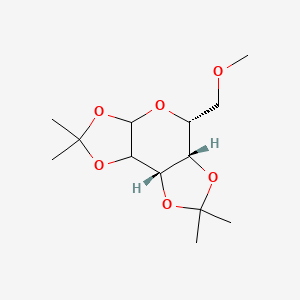
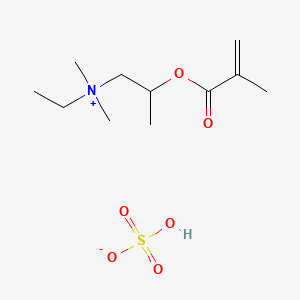
![Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate](/img/structure/B12691700.png)
